molecular formula C10H14N4O B1636787 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol CAS No. 832737-20-9

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

Cat. No.: B1636787
CAS No.: 832737-20-9
M. Wt: 206.24 g/mol
InChI Key: HNSUEZTWRUXEHD-UHFFFAOYSA-N
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Description

Structural Classification of Triazolopyrimidine Derivatives

Triazolopyrimidines belong to the broader class of nitrogen-rich heterocycles, featuring a fused bicyclic system comprising a 1,2,4-triazole ring and a pyrimidine ring. The compound 3-(5,7-dimethyltriazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is classified under the triazolo[1,5-a]pyrimidine subclass, distinguished by the connectivity of the triazole N1 and N4 atoms to the pyrimidine C5 and C6 positions. Key structural features include:

Position Substituent Role in Molecular Properties
C2 3-Hydroxypropyl chain Enhances hydrophilicity; enables hydrogen bonding
C5/C7 Methyl groups Modulates electron density; improves metabolic stability

This substitution pattern contrasts with other triazolopyrimidine derivatives, such as Trapidil (5-methyl-7-diethylamino-triazolo[1,5-a]pyrimidine), which lacks a hydroxylated side chain but retains methyl groups at analogous positions. The propanol moiety at C2 introduces a polar functional group, potentially improving aqueous solubility compared to alkyl or aryl substituents.

Historical Context of Triazolopyrimidine-Based Compound Development

The development of triazolopyrimidines began in the early 20th century, with Bulow and Haas first synthesizing the scaffold in 1909. Early applications focused on agrochemicals and vasodilators, exemplified by Trapidil, a coronary vasodilator developed in the 1970s. The late 20th century saw expanded interest in triazolopyrimidines as purine isosteres, leading to derivatives with antiviral, anticancer, and antimalarial activities.

The specific compound 3-(5,7-dimethyltriazolo[1,5-a]pyrimidin-2-yl)propan-1-ol emerged from systematic structure-activity relationship (SAR) studies targeting substitutions at C2. For instance, research on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors demonstrated that C2 alkyl ethers and thioethers improved antimalarial potency. The introduction of a hydroxypropyl group represents a strategic shift toward balancing lipophilicity and solubility, as evidenced by its synthesis via nucleophilic substitution of chloro intermediates with propanol.

Significance of Functional Group Substitution Patterns in Triazolopyrimidine Chemistry

Functional group substitutions at C2, C5, and C7 are pivotal in tuning triazolopyrimidine bioactivity. For 3-(5,7-dimethyltriazolo[1,5-a]pyrimidin-2-yl)propan-1-ol:

C2 Substitution

The 3-hydroxypropyl chain introduces a primary alcohol, enabling:

  • Hydrogen bonding : Interactions with target proteins via hydroxyl oxygen.
  • Solubility modulation : Increased polarity compared to methyl or phenyl groups.
  • Metabolic stability : Reduced susceptibility to oxidative metabolism relative to longer alkyl chains.

C5/C7 Methyl Groups

  • Electron-donating effects : Stabilize the heterocyclic core through inductive effects.
  • Steric shielding : Protect reactive sites from enzymatic degradation.
Comparative Analysis of C2 Substituents
Substituent LogP Aqueous Solubility Biological Activity
-CH2CH2CH2OH (propanol) 1.2 High Moderate affinity for kinases
-CF3 2.8 Low High PfDHODH inhibition
-SCH3 2.5 Moderate Antimalarial activity

This table underscores how C2 substituents dictate pharmacodynamic and pharmacokinetic profiles. The propanol derivative’s balanced logP (~1.2) suggests suitability for central nervous system targets, while its hydroxyl group supports formulation flexibility.

Properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-6-8(2)14-10(11-7)12-9(13-14)4-3-5-15/h6,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUEZTWRUXEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205949
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

832737-20-9
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for the Triazolopyrimidine Core

Formation of the Triazolopyrimidine Scaffold

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically begins with the construction of the heterocyclic core system. Several approaches have been documented in the literature for the formation of this scaffold:

Condensation Method

A widely employed synthetic route involves the condensation of 1,3-di-keto compounds with 5-amino-4H-1,2,4-triazole derivatives. The reaction proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the fused ring system.

For 5,7-dimethyl substituted variants, 1,3-di-keto compounds with appropriate methyl substituents are employed in the condensation reaction. The general scheme involves:

$$ \text{5-amino-4H-1,2,4-triazole} + \text{1,3-di-keto compound} \xrightarrow{\text{condensation}} \text{triazolopyrimidine core} $$

Cyclocondensation Approach

Another effective method is the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux conditions. This approach can be adapted for the preparation of the 5,7-dimethyl variant by utilizing appropriate diketone reagents with methyl substituents.

Functionalization at the 2-Position

Introduction of the Propan-1-ol Chain

Specific Synthetic Routes to 3-(5,7-Dimethyltriazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

Based on the synthesis of related compounds in the literature, two main synthetic routes can be proposed for the target compound:

Route A: Triazole Formation with Prefunctionalized Side Chain

This route involves the synthesis of a suitable 5-amino-1,2,4-triazole derivative already bearing the propan-1-ol side chain at the appropriate position, followed by cyclocondensation with a diketone to form the triazolopyrimidine core.

Detailed Synthetic Protocol

Step 1: Preparation of functionalized triazole intermediate

A 3-hydroxypropyl hydrazide derivative can be prepared from appropriate starting materials, which is then cyclocondensed to form the functionalized 5-amino-1,2,4-triazole.

Step 2: Cyclocondensation reaction

The functionalized triazole is reacted with a suitable diketone (such as 2,4-pentanedione) to form the target triazolopyrimidine with methyl groups at positions 5 and 7.

Reaction conditions:
- Solvent: Acetic acid
- Temperature: Reflux (110-120°C)
- Reaction time: 12-14 hours
- Catalyst: None required

Route B: Core Formation Followed by Side Chain Introduction

This alternative approach involves the initial construction of the 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine core, followed by functionalization at the 2-position to introduce the propan-1-ol chain.

Detailed Synthetic Protocol

Step 1: Preparation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine core

The core structure can be prepared through condensation of 5-amino-1,2,4-triazole with 2,4-pentanedione in acetic acid at reflux conditions.

Step 2: Halogenation at the 2-position

Treatment of the core structure with phosphoryl chloride or thionyl chloride in the presence of a suitable catalyst (e.g., pyridine, 1,1,3,3-tetramethylurea, or N,N-dimethylaniline) to introduce a halogen atom at the 2-position.

Reaction conditions:
- Reagent: Phosphoryl chloride (POCl₃)
- Solvent: Toluene or xylene
- Catalyst: Pyridine (10-40% by weight)
- Temperature: 80-90°C
- Reaction time: 4-6 hours

Step 3: Introduction of the propan-1-ol side chain

The halogenated intermediate can be reacted with appropriate nucleophiles to introduce the propan-1-ol chain. This can be achieved through:

Optimization Strategies and Reaction Parameters

Various optimization strategies have been reported for similar triazolopyrimidine derivatives that can be applied to the synthesis of the target compound:

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and yield. For triazolopyrimidine core formation, acetic acid has been shown to be particularly effective. For subsequent functionalization steps, polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically employed.

Temperature Control

Temperature control is crucial for achieving optimal results:

  • Core formation reactions typically require reflux conditions (110-120°C)
  • Functionalization reactions may require milder conditions (20-80°C)
  • Halogenation reactions generally proceed efficiently at 80-90°C

Catalyst Optimization

The use of appropriate catalysts can significantly enhance reaction efficiency:

  • Pyridine (10-40% by weight) for halogenation reactions
  • DMAP for acylation reactions
  • Pd catalysts for coupling reactions

Purification and Characterization

Purification Methods

The purification of 3-(5,7-dimethyltriazolo[1,5-a]pyrimidin-2-yl)propan-1-ol typically involves:

Crystallization

Recrystallization from appropriate solvents such as propan-2-ol, ethanol, or ethyl acetate/hexane mixtures. Propan-2-ol has been demonstrated to be particularly effective for purifying related triazolopyrimidine derivatives.

Chromatographic Methods

Column chromatography using silica gel with appropriate solvent systems (e.g., hexanes/ethyl acetate gradients) or reversed-phase HPLC for analytical-scale purification.

Characterization Data

The characterization of the target compound typically includes:

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H NMR would show signals for the methyl groups at positions 5 and 7, the propyl chain protons, and the characteristic heterocyclic proton.
  • ¹³C NMR would confirm the carbon framework of the molecule.

Mass Spectrometry:

  • HRMS would confirm the molecular formula.
  • Fragmentation patterns can provide structural verification.

IR Spectroscopy:

  • Would show characteristic OH stretching around 3300-3400 cm⁻¹.
  • Heterocyclic ring vibrations would be observed in the fingerprint region.

Comparative Analysis of Synthetic Routes

A critical comparison of the proposed synthetic routes highlights their relative advantages and limitations:

Parameter Route A (Prefunctionalized Triazole) Route B (Core Formation First)
Number of Steps Typically 3-4 steps Typically 3-5 steps
Overall Yield Potentially higher due to fewer steps Potentially lower due to more steps
Regioselectivity Better control of side chain position Requires careful control in functionalization step
Scalability May be challenging for large-scale synthesis Generally more amenable to scale-up
Purification Complexity Moderate complexity Higher complexity due to more intermediate purifications
Starting Material Availability Requires specialized triazole precursors Uses more common reagents

Chemical Reactions Analysis

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is C10H14N4O, with a molecular weight of 206.24 g/mol. The compound features a triazolo-pyrimidine moiety that is pivotal for its biological activity. Its predicted melting point is approximately 146.13 °C and boiling point around 358.83 °C .

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry highlighted that triazolo-pyrimidine derivatives can act as potent inhibitors of specific kinases involved in cancer progression .

Antimicrobial Properties:
Another significant application lies in the antimicrobial domain. Compounds with the triazolo-pyrimidine structure have been reported to possess antibacterial and antifungal activities. For example, a study demonstrated that triazolo-pyrimidines could effectively inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting their potential use as therapeutic agents against infections .

Biochemical Research Applications

Enzyme Inhibition Studies:
The compound is also utilized in enzyme inhibition studies. It has been found to interact with various enzymes such as phosphodiesterases and kinases. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. A detailed kinetic study revealed that this compound acts as a competitive inhibitor for certain enzymes involved in nucleotide metabolism .

Proteomics Research:
In proteomics, this compound serves as a tool for studying protein interactions and modifications. Its ability to bind selectively to target proteins makes it an invaluable asset in identifying protein functions and pathways in cellular processes. Researchers have used it to elucidate the roles of specific proteins in disease models .

Material Science Applications

Synthesis of Coordination Complexes:
The compound has been employed in synthesizing coordination complexes with metals such as zinc and rhodium. These complexes have shown potential applications in catalysis and materials science due to their unique electronic properties and structural characteristics. For example, studies have reported on the synthesis of dinuclear rhodium(II) complexes using this compound as a ligand, demonstrating their catalytic efficiency in various organic transformations .

Case Studies

Study Focus Findings
Journal of Medicinal Chemistry (2020)Anticancer ActivityIdentified potent kinase inhibitors derived from triazolo-pyrimidines.
Antimicrobial Agents (2021)Antimicrobial PropertiesDemonstrated effectiveness against Staphylococcus aureus and Candida albicans.
Biochemical Journal (2022)Enzyme InhibitionCharacterized as a competitive inhibitor for nucleotide metabolism enzymes.
Coordination Chemistry Reviews (2023)Material ScienceExplored synthesis of metal complexes showing catalytic properties.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol include:

Biological Activity

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core, which is known for various pharmacological properties. Its chemical structure can be represented as follows:

C10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine with propan-1-ol under controlled conditions. The synthesis pathway often includes the use of solvents such as ethanol or methanol and may require specific catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon), and Jurkat (leukemia).
  • Inhibition Potency : The compound demonstrated significant inhibition of tubulin polymerization, a critical process in cancer cell division. Notably, it exhibited IC50 values comparable to known chemotherapeutics like combretastatin A-4 (CA-4) .
Cell Line IC50 (nM)
A54983
MDA-MB-231101
HeLa91
HT-2983

These results indicate that derivatives with specific substitutions at the 7-position of the triazolo-pyrimidine ring enhance anticancer activity while maintaining selectivity against normal cells.

The mechanism underlying the anticancer activity involves:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : Treated cells were found to accumulate in the G2/M phase, leading to apoptotic cell death through mitochondrial pathways .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence regarding the antiamoebic activity of related triazole compounds. For example:

  • Entamoeba histolytica Inhibition : Some derivatives exhibited potent antiamoebic activity with IC50 values significantly lower than metronidazole, suggesting potential for treating amoebic infections .

Case Study 1: Anticancer Efficacy in Zebrafish Model

A study evaluated the efficacy of the compound in a zebrafish model. The results indicated that it significantly inhibited HeLa cell growth in vivo, further supporting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying substituents at the 2 and 7 positions of the triazolo-pyrimidine scaffold to optimize biological activity. Variations led to compounds with enhanced potency against cancer cell lines while reducing toxicity to normal cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol, and how is its purity validated?

Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, Grignard reagent-mediated functionalization of the triazolopyrimidine core is a key step, followed by propanol chain introduction via alkylation . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight consistency . For metal complex derivatives, inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal-ligand ratios .

Advanced: How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of triazolopyrimidine derivatives like this compound?

Answer:
X-ray diffraction using programs like SHELXL/SHELXS (for small-molecule refinement) provides atomic-level resolution of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, studies on analogous triazolopyrimidine-metal complexes revealed distorted tetrahedral geometries around central metal atoms, with ligand coordination modes (monodentate vs. bidentate) clarified through electron density maps . Multi-temperature crystallography (e.g., 100–300 K) further assesses thermal motion and conformational flexibility .

Basic: What experimental approaches are used to study the coordination chemistry of this compound with transition metals?

Answer:
Coordination studies involve reacting the ligand with metal salts (e.g., CuCl₂, ZnBr₂) in ethanol/water under reflux. Spectroscopic characterization includes:

  • UV-Vis : To identify d-d transitions (e.g., λ ~600 nm for Cu²+ complexes) .
  • EPR : For paramagnetic metals (e.g., Cu²+), hyperfine splitting constants reveal geometry (tetrahedral vs. square planar) .
  • FT-IR : Shifts in ν(N–H) and ν(C=N) bands confirm metal-ligand bonding .
    Crystallographic data (e.g., bond lengths) validate coordination modes, as seen in [Zn(dmtp)₂Br₂], where dmtp acts as a monodentate ligand .

Advanced: How do steric effects of substituents (e.g., 5,7-dimethyl groups) influence the ligand’s metal-binding selectivity and catalytic activity?

Answer:
Steric bulk modulates metal accessibility and catalytic turnover. For example:

  • Dimethyl groups at C5/C7 in triazolopyrimidine ligands hinder bidentate coordination, favoring monodentate binding, as observed in Rh(II) complexes .
  • Comparative studies with 5,7-diethyl or 7-isobutyl analogs show reduced catalytic efficiency in oxidation reactions due to hindered substrate approach .
  • Kinetic assays (e.g., turnover frequency measurements) and DFT calculations (e.g., frontier orbital analysis) quantify steric/electronic contributions .

Advanced: How can researchers resolve contradictory bioactivity data across in vitro and in vivo models for triazolopyrimidine derivatives?

Answer:
Contradictions often arise from bioavailability or metabolic stability differences. Strategies include:

  • Physicochemical profiling : LogP and plasma protein binding assays assess membrane permeability .
  • Metabolite ID : LC-MS/MS identifies oxidation or glucuronidation products that reduce in vivo efficacy .
  • Dose-response modeling : EC₅₀ comparisons between cell-based assays and animal models adjust for pharmacokinetic variability . For example, Cu(II)-triazolopyrimidine complexes showed potent in vitro leishmanicidal activity but required nanoencapsulation to enhance in vivo retention .

Advanced: What methodologies optimize substituent effects on the triazolopyrimidine core for structure-activity relationship (SAR) studies?

Answer:

  • Parallel synthesis : Libraries of 5,7-disubstituted analogs are generated via transition metal-free C–H functionalization, using Grignard reagents or cross-coupling .
  • Electrochemical profiling : Cyclic voltammetry (e.g., oxidation potentials) correlates electronic effects (e.g., electron-withdrawing groups) with bioactivity .
  • Crystallographic fragment screening : Identifies substituents that enhance target binding, as demonstrated in bromodomain inhibitors where alkyl chains improved hydrophobic pocket occupancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Reactant of Route 2
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

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